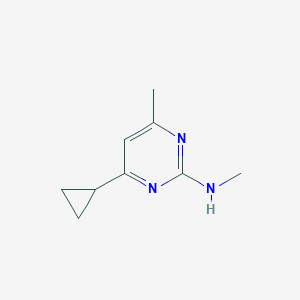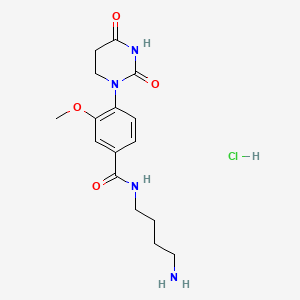
N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a complex structure that includes an aminobutyl group, a dioxotetrahydropyrimidinyl moiety, and a methoxybenzamide group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide intermediate, followed by the introduction of the aminobutyl group through nucleophilic substitution or reductive amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The dioxotetrahydropyrimidinyl moiety can be reduced to form a tetrahydropyrimidinyl derivative.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated or carbonylated derivative, while reduction of the dioxotetrahydropyrimidinyl moiety may produce a more saturated ring structure.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its molecular targets.
Medicine: As a potential therapeutic agent for treating diseases related to its mechanism of action.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism of action of N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other benzamide derivatives, pyrimidinyl derivatives, and aminobutyl-containing molecules. Examples include:
- 4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide
- N-(4-Aminobutyl)-benzamide
- 4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-benzamide
Uniqueness
N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged for targeted applications in research and industry.
特性
分子式 |
C16H23ClN4O4 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC名 |
N-(4-aminobutyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H22N4O4.ClH/c1-24-13-10-11(15(22)18-8-3-2-7-17)4-5-12(13)20-9-6-14(21)19-16(20)23;/h4-5,10H,2-3,6-9,17H2,1H3,(H,18,22)(H,19,21,23);1H |
InChIキー |
CTEAWSKEDDFUQV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)NCCCCN)N2CCC(=O)NC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


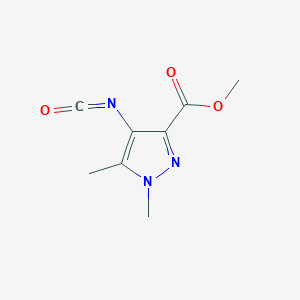
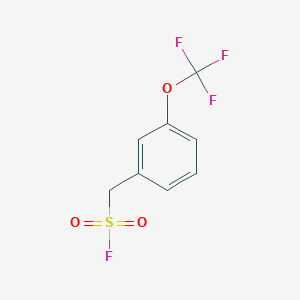

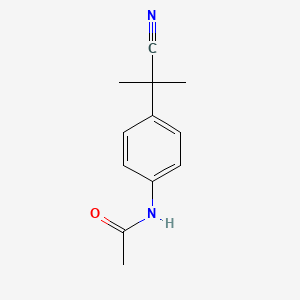
![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)

![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)
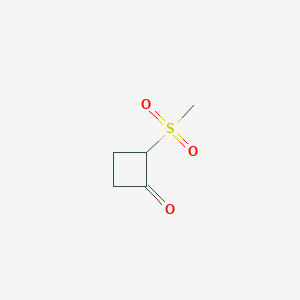
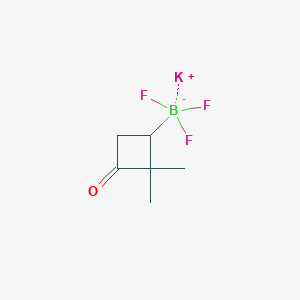
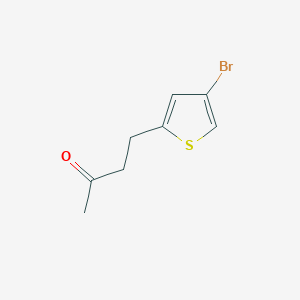
![[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B13613841.png)
![1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613844.png)

